2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 3-fluoro-4-methylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The resulting acylated product undergoes nucleophilic substitution with 3-hydroxyphenol to form the phenoxy intermediate.
Esterification and Hydrolysis: The phenoxy intermediate is then esterified with 2-bromo-2-methylpropanoic acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Shares a similar aromatic structure but lacks the phenoxy and propanoic acid groups.
2-Methylpropanoic acid: Contains the same propanoic acid moiety but lacks the aromatic and phenoxy groups.
3-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid groups but lacks the fluoro and methyl substituents.
Uniqueness
2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62809-91-0 |
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Molecular Formula |
C18H17FO4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[3-(3-fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H17FO4/c1-11-7-8-13(10-15(11)19)16(20)12-5-4-6-14(9-12)23-18(2,3)17(21)22/h4-10H,1-3H3,(H,21,22) |
InChI Key |
GUFWPTAFAJGOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)(C)C(=O)O)F |
Origin of Product |
United States |
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